Cas no 68978-02-9 ((R)-Hispaglabridin B)

(R)-Hispaglabridin B structure
(R)-Hispaglabridin B structure
Product Name:(R)-Hispaglabridin B
Numero CAS:68978-02-9
MF:C25H26O4
MW:390.471547603607
CID:2070390
PubChem ID:15228661
Update Time:2025-04-21

(R)-Hispaglabridin B Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-Hispaglabridin B
    • hispaglabridin B
    • UNII-3386OSM882
    • 6-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2,2-dimethylchromen-5-ol
    • 2H-1-Benzopyran-5-ol, 6-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl-
    • 3386OSM882
    • BDBM50496208
    • 2H-1-Benzopyran-5-ol, 6-(3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl-, (R)-
    • Q27256248
    • DTXSID201316642
    • 2H,8H-Benzo(1,2-b:3,4-b')dipyran, 2H-1-benzopyran-5-ol deriv.
    • 68978-02-9
    • CHEMBL464582
    • CHEBI:175116
    • 6-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-]chromen-3-yl)-2,2-dimethylchromen-5-ol
    • CJUFYKORDZSOLF-UHFFFAOYSA-N
    • SCHEMBL12866257
    • (R)-6-(8,8-Dimethyl-2,3,4,8-tetrahydropyrano[2,3-f]chromen-3-yl)-2,2-dimethyl-2H-chromen-5-ol
    • 6-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)-2,2-dimethylchromen-5-ol
    • LMPK12080020
    • Inchi: 1S/C25H26O4/c1-24(2)11-9-18-20(28-24)8-6-17(22(18)26)16-13-15-5-7-21-19(23(15)27-14-16)10-12-25(3,4)29-21/h5-12,16,26H,13-14H2,1-4H3/t16-/m0/s1
    • Chiave InChI: CJUFYKORDZSOLF-INIZCTEOSA-N
    • Sorrisi: O1C2C3C=CC(C)(C)OC=3C=CC=2C[C@H](C2C=CC3=C(C=CC(C)(C)O3)C=2O)C1

Proprietà calcolate

  • Massa esatta: 390.18310931g/mol
  • Massa monoisotopica: 390.18310931g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 1
  • Complessità: 680
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.2
  • Superficie polare topologica: 47.9Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.